molecular formula C14H13ClN2O B3055793 n-(2-Chlorophenyl)-2-(methylamino)benzamide CAS No. 66953-64-8

n-(2-Chlorophenyl)-2-(methylamino)benzamide

Cat. No. B3055793
CAS RN: 66953-64-8
M. Wt: 260.72 g/mol
InChI Key: IGHZHLIRWFWIEK-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(methylamino)benzamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 agonists. It has been extensively studied for its potential use in various scientific research applications due to its ability to increase muscle mass and reduce body fat.

Mechanism of Action

N-(2-Chlorophenyl)-2-(methylamino)benzamide works by binding to beta-2 adrenergic receptors in the body, which leads to the activation of cyclic AMP (cAMP) and protein kinase A (PKA). This activation results in the stimulation of lipolysis, which leads to the breakdown of stored fat in the body. n-(2-Chlorophenyl)-2-(methylamino)benzamide also stimulates protein synthesis, which leads to an increase in muscle mass.
Biochemical and Physiological Effects:
n-(2-Chlorophenyl)-2-(methylamino)benzamide has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and reduce body fat in animal models, as well as improve exercise performance. It also has bronchodilator properties, which makes it useful in the treatment of asthma and other respiratory disorders. However, n-(2-Chlorophenyl)-2-(methylamino)benzamide has also been shown to have negative effects on the heart and cardiovascular system, including an increased risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

N-(2-Chlorophenyl)-2-(methylamino)benzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-understood compound. However, n-(2-Chlorophenyl)-2-(methylamino)benzamide has some limitations for use in lab experiments. It has been shown to have negative effects on the heart and cardiovascular system, which can limit its use in certain experiments. It also has potential side effects on animal models, which can lead to ethical concerns.

Future Directions

There are a number of potential future directions for the study of n-(2-Chlorophenyl)-2-(methylamino)benzamide. One area of interest is its potential use in the treatment of muscle wasting diseases and obesity. Another area of interest is its potential use in the treatment of asthma and other respiratory disorders. There is also interest in studying the potential side effects of n-(2-Chlorophenyl)-2-(methylamino)benzamide on the cardiovascular system and developing ways to mitigate these effects. Additionally, there is interest in developing new beta-2 agonists with similar properties to n-(2-Chlorophenyl)-2-(methylamino)benzamide but with fewer side effects.

Scientific Research Applications

N-(2-Chlorophenyl)-2-(methylamino)benzamide has been extensively studied for its potential use in scientific research applications. It has been shown to increase muscle mass and reduce body fat in animal models, making it a potential treatment for muscle wasting diseases and obesity. It has also been studied for its potential use in the treatment of asthma and other respiratory disorders due to its bronchodilator properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-16-12-8-4-2-6-10(12)14(18)17-13-9-5-3-7-11(13)15/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZHLIRWFWIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302246
Record name n-(2-chlorophenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chlorophenyl)-2-(methylamino)benzamide

CAS RN

66953-64-8
Record name NSC149823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chlorophenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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